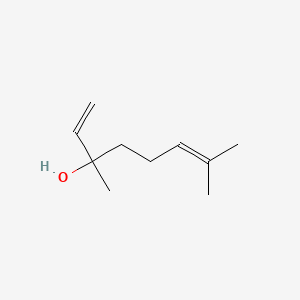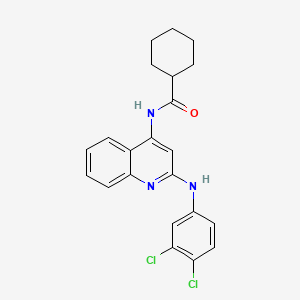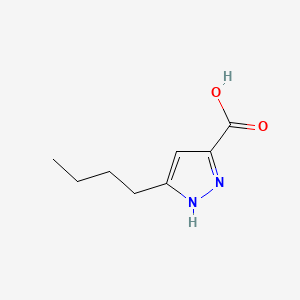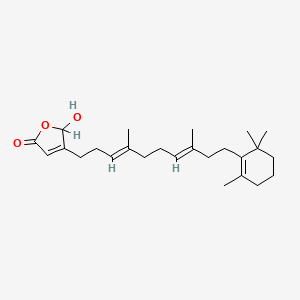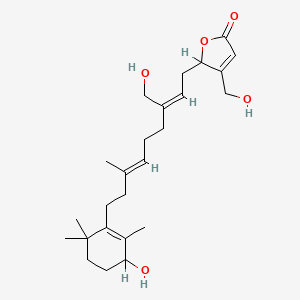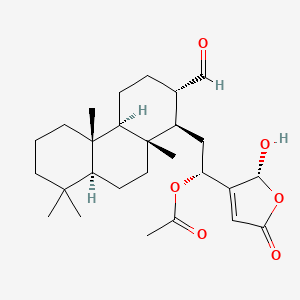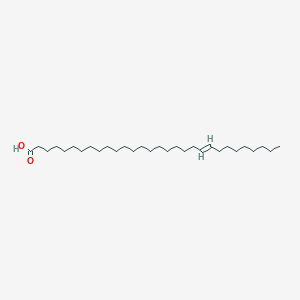![molecular formula C15H25ClN2O5 B1675495 (7S,7aR,14S,14aS)-十二氢-7,14-甲撑-2H,11H-二吡啶并[1,2-a:1',2'-e][1,5]二氮杂辛-11-酮,高氯酸盐 CAS No. 7400-11-5](/img/structure/B1675495.png)
(7S,7aR,14S,14aS)-十二氢-7,14-甲撑-2H,11H-二吡啶并[1,2-a:1',2'-e][1,5]二氮杂辛-11-酮,高氯酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Lupanine is an alkaloid that has been found in L. angustifolius.
Lupanine perchlorate is a bioactive chemical.
科学研究应用
抗糖尿病治疗
高氯酸露草碱在糖尿病治疗方面展现出可喜的成果。 一项研究表明,γ-球蛋白和露草碱的组合通过调节 2 型糖尿病大鼠模型的肝脏基因表达谱,可增强抗糖尿病作用 。这种治疗方法显著降低了血糖和血脂水平,对与葡萄糖和脂质代谢相关的基因表达产生积极影响。
葡萄糖稳态
高氯酸露草碱的另一个重要应用是改善葡萄糖稳态。研究表明,露草碱影响 K_ATP 通道和胰岛素基因表达,这对调节血糖水平至关重要。 观察到露草碱在较高葡萄糖浓度下刺激胰岛素分泌,并增加 Ins-1 基因的表达,而 Ins-1 基因在胰腺β细胞功能中起着至关重要的作用 。
保健食品应用
露草碱衍生物,包括高氯酸露草碱,用于保健食品产品的开发。这些化合物源于羽扇豆种子,羽扇豆种子富含与健康相关益处的生物活性肽。 据报道,它们具有有趣的技术功能特性,并因其潜在的健康益处而应用于保健食品行业 。
化妆品行业
化妆品行业也利用高氯酸露草碱的生物活性。含有露草碱的羽扇豆种子提取物被加入化妆品中,以发挥其改善皮肤的功效。 露草碱的抗氧化和抗菌特性使其成为护肤配方中的宝贵成分 。
食品技术
在食品技术领域,高氯酸露草碱因其作为功能性食品成分的潜力而被探索。羽扇豆蛋白,其中包括露草碱,因其高蛋白含量和低淀粉含量而被用于开发健康食品。 它们与大豆相当,并且正在研究其在各种食品中的应用 。
环境生物技术
高氯酸露草碱在环境生物技术方面也有应用。它正在被研究用于微生物过程,以处理羽扇豆豆加工行业的废水。 目标是开发环境友好的生产对映体纯露草碱的方法,该方法可用于半合成各种高价值化合物 。
药理学研究
在药理学上,高氯酸露草碱因其抗菌和抗真菌特性而备受关注。这些特性使其成为对抗感染的替代治疗剂的候选药物。 需要进一步研究以充分了解其活性范围和潜在的医药应用 。
农业应用
最后,高氯酸露草碱具有农业应用。羽扇豆种子中存在的生物碱,包括露草碱,有助于植物抵御食草动物和微生物的防御机制。 这种天然杀虫特性正在被探索以开发更安全、更可持续的农业实践 。
作用机制
- Biosynthesis : Lupanine is naturally synthesized from lysine in Lupinus plants, along with other quinolizidine alkaloids .
- Toxicity : Lupanine is mildly toxic, especially in seeds of leguminous herbs like lupins .
- Antidiabetic Effect : Combined treatment with gamma conglutin and lupanine modulates gene expression, reducing glycemia and lipid levels .
Biochemical Pathways
Result of Action
Action Environment
生化分析
Biochemical Properties
LUPANINE PERCHLORATE plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, LUPANINE PERCHLORATE has been shown to modulate the activity of enzymes involved in glucose metabolism, such as glucose-6-phosphatase (G6pc) and pyruvate dehydrogenase kinase 4 (Pdk4) . These interactions help regulate blood glucose levels and improve insulin sensitivity. Additionally, LUPANINE PERCHLORATE interacts with transcription factors like Foxo1 and Foxo3, which are involved in the regulation of gene expression related to glucose and lipid metabolism .
Cellular Effects
LUPANINE PERCHLORATE exerts significant effects on various cell types and cellular processes. In hepatocytes, it influences glucose production and lipid metabolism by modulating the expression of genes such as Ppargc1a, Serpine1, and Myc . This compound also affects cell signaling pathways, including the insulin signaling pathway, by interacting with insulin receptor substrate 2 (Irs2) and other related proteins . Furthermore, LUPANINE PERCHLORATE has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of LUPANINE PERCHLORATE involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, LUPANINE PERCHLORATE inhibits the activity of glucose-6-phosphatase, thereby reducing hepatic glucose production . It also activates pyruvate dehydrogenase kinase 4, which in turn inhibits the pyruvate dehydrogenase complex, leading to a decrease in glucose oxidation . Additionally, LUPANINE PERCHLORATE influences gene expression by modulating the activity of transcription factors such as Foxo1 and Foxo3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LUPANINE PERCHLORATE have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that LUPANINE PERCHLORATE can maintain its efficacy in modulating glucose and lipid metabolism over several weeks .
Dosage Effects in Animal Models
The effects of LUPANINE PERCHLORATE vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and reduce blood lipid levels without causing significant adverse effects . At higher doses, LUPANINE PERCHLORATE may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
LUPANINE PERCHLORATE is involved in several metabolic pathways, primarily related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and pyruvate dehydrogenase kinase 4, influencing their activity and thereby modulating metabolic flux . The compound also affects the levels of key metabolites, including glucose, pyruvate, and lipids, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, LUPANINE PERCHLORATE is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters . Additionally, LUPANINE PERCHLORATE may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of LUPANINE PERCHLORATE plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Post-translational modifications and targeting signals may direct LUPANINE PERCHLORATE to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate involves a series of reactions to form the desired compound. The key steps include the synthesis of the starting materials, followed by the formation of the diazocin ring system, and finally the addition of the perchlorate salt.", "Starting Materials": ["2,3-dihydro-1H-indene-7-carboxylic acid", "ethyl 2-oxo-2-(2-oxoethyl)acetate", "1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "methyl chloroformate", "sodium azide", "perchloric acid"], "Reaction": ["1. Conversion of 2,3-dihydro-1H-indene-7-carboxylic acid to its corresponding acid chloride using thionyl chloride", "2. Reaction of the acid chloride with ethyl 2-oxo-2-(2-oxoethyl)acetate to form the corresponding ester", "3. Reduction of the ester to the corresponding alcohol using sodium borohydride", "4. Reaction of the alcohol with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to form the desired diazocin ring system", "5. Protection of the amino group using methyl chloroformate", "6. Reaction of the protected compound with sodium azide to form the azide intermediate", "7. Addition of perchloric acid to the azide intermediate to form the desired compound as monoperchlorate salt"] } | |
CAS 编号 |
7400-11-5 |
分子式 |
C15H25ClN2O5 |
分子量 |
348.82 g/mol |
IUPAC 名称 |
(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |
InChI |
InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12+,13-,14+;/m0./s1 |
InChI 键 |
DVZQTPMQQXAHSQ-BHARVXRSSA-N |
手性 SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
规范 SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lupanine perchlorate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


